Solulan C-24
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(31-18-17-30)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,20-21,23-27,30H,6-8,10-19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYXBHZQVNRAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927104 | |
| Record name | 2-[(Cholest-5-en-3-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27321-96-6, 30788-35-3, 131175-15-0 | |
| Record name | PEG-cholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27321-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC226875 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(3.beta.)-cholest-5-en-3-yl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(Cholest-5-en-3-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27321-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Chemical and Physical Properties of Solulan C 24
Solulan C-24 is the International Nomenclature of Cosmetic Ingredients (INCI) name for a complex of ethoxylated cholesterol and ethoxylated cetyl alcohol. Specifically, it is designated as Choleth-24 and Ceteth-24. This nonionic surfactant is produced by the reaction of cholesterol and cetyl alcohol with ethylene (B1197577) oxide, resulting in a molecule with a distinctive structure that dictates its function as an oil-in-water (o/w) emulsifier and solubilizer. The number '24' in its designation refers to the average number of ethylene oxide units in the polyethylene (B3416737) glycol chain.
The dual nature of this compound, combining the bulky, hydrophobic sterol structure of cholesterol with the hydrophilic polyoxyethylene chains, allows it to effectively reduce the interfacial tension between oil and water phases. This property is crucial for the formation and stabilization of emulsions in a wide array of personal care products.
Key Physicochemical Properties of this compound:
| Property | Value |
| Appearance | Off-white, waxy solid |
| Type | Nonionic Surfactant |
| Function | O/W Emulsifier, Solubilizer |
| INCI Name | Choleth-24, Ceteth-24 |
Physicochemical Principles Governing Solulan C 24 Functionality
Theoretical Frameworks of Interfacial Phenomena and Surfactant Adsorption
Solulan C-24, like other surfactants, operates based on fundamental principles of interfacial science. Its molecular structure allows it to preferentially adsorb at the interface between two immiscible phases, such as oil and water.
The primary mechanism by which this compound reduces interfacial tension is through its adsorption at the oil-water interface. The hydrophobic tails (cholesterol and fatty alcohol moieties) orient themselves towards the oil phase, while the hydrophilic PEG chains extend into the aqueous phase. This arrangement disrupts the cohesive forces between the molecules of the continuous phase at the interface, thereby lowering the interfacial free energy and, consequently, the interfacial tension lubrizol.comspecialchem.com. This reduction in tension is critical for the formation and stabilization of emulsions, as it lowers the energy barrier required to create and maintain dispersed droplets. Its HLB value, reported to be between 13.3 and 14.0, positions it as a highly hydrophilic surfactant suitable for oil-in-water (O/W) emulsions sdlookchem.com.
The adsorption of this compound at the oil-water interface is governed by thermodynamic principles that favor the reduction of interfacial free energy. While specific kinetic data for this compound are not extensively detailed in the provided search results, the ethoxylation process itself follows first-order kinetics relative to ethylene (B1197577) oxide concentration, with an activation energy of 65–75 kJ/mol . Surfactant adsorption is typically a dynamic process where molecules move to the interface until equilibrium is reached, minimizing interfacial energy. The thermodynamics of this process can be described by adsorption isotherms, such as the Gibbs adsorption equation, which relates surface excess concentration to interfacial tension. The cholesterol backbone's integration into lipid bilayers, with PEG chains extending into the aqueous phase, has been observed via molecular dynamics simulations, providing insight into its interfacial behavior .
Principles of Self-Assembly and Micellization for Complex Amphiphiles
As an amphiphilic molecule, this compound exhibits self-assembly behavior in aqueous solutions above a certain concentration, leading to the formation of organized structures like micelles.
While specific Critical Aggregation Concentrations (CACs) or Critical Micelle Concentrations (CMCs) for this compound are not explicitly stated in all sources, it is understood to form micelles or other aggregate structures in aqueous media cir-safety.orgtandfonline.comnih.gov. Studies on similar systems suggest that the formation of these aggregates is concentration-dependent and is influenced by factors such as temperature and the presence of other solutes tandfonline.comgoogle.com. The structure of these aggregates, particularly micelles, typically involves the hydrophobic tails clustering in the core, shielded from water, while the hydrophilic head groups form an outer shell in contact with the aqueous phase. In the context of niosomal drug delivery, this compound has been shown to influence vesicle morphology, forming discoidal vesicles ("discomes") or stabilizing polyhedral structures, suggesting complex self-assembly behaviors beyond simple spherical micelles tandfonline.comajptonline.comnih.govnih.govoup.comucl.ac.uk.
This compound's amphiphilic nature and its ability to reduce interfacial tension make it an effective oil-in-water (O/W) emulsifier lubrizol.comspecialchem.com. It stabilizes emulsions by forming a protective layer around dispersed oil droplets, preventing coalescence. The PEG chains provide steric stabilization, while the cholesterol moiety can interact with lipid phases. Its influence on phase behavior is also evident in its ability to modify the morphology of surfactant-based vesicles (niosomes), leading to structures like "discomes" or stabilizing polyhedral vesicles, depending on its concentration and interaction with other components tandfonline.comajptonline.comnih.govnih.govoup.comucl.ac.uk. These structural modifications are critical for its role in drug delivery systems, affecting encapsulation efficiency and release profiles.
Solubilization Mechanisms in Disperse Systems
This compound facilitates the solubilization of poorly water-soluble substances, a key property for its use as a solubilizer.
The primary mechanism for solubilization by this compound involves micellar solubilization. In aqueous solutions, above its critical aggregation concentration, this compound forms micelles. The hydrophobic core of these micelles can encapsulate and dissolve lipophilic molecules that would otherwise be insoluble in water. The PEG chains on the exterior of the micelle ensure that the entire aggregate remains dispersed in the aqueous phase lubrizol.comspecialchem.com. This process is crucial in cosmetic and pharmaceutical formulations for incorporating oils, fragrances, and active ingredients into aqueous bases. In drug delivery, its role in forming stable vesicles and potentially interacting with cell membranes suggests mechanisms that enhance drug permeability and bioavailability cir-safety.orgresearchgate.net.
This compound is a versatile non-ionic surfactant and emulsifier, recognized for its ability to modify the physicochemical and rheological properties of various formulations, particularly in cosmetic and pharmaceutical applications. Its unique structure, derived from ethoxylated cholesterol and ethoxylated vegetable fatty alcohols, confers amphiphilic characteristics that are central to its functional performance. This article explores the principles governing this compound's functionality, focusing on its solubilization capacity and its impact on the rheological behavior of formulated systems.
Solulan C 24 in the Context of Colloidal and Interfacial Science
The functionality of Solulan C-24 is deeply rooted in the principles of colloidal and interfacial science. The stability of the emulsions it forms is governed by the interactions at the oil-water interface. The ethoxylated chains of this compound create a steric barrier around the dispersed oil droplets, preventing them from coalescing. This steric stabilization is a key concept in colloid science, ensuring the long-term stability of formulated products.
Furthermore, the cholesterol moiety of this compound can interact with the lipid structures found in the skin and hair, potentially influencing the sensory properties and delivery of active ingredients. The study of such interactions is an active area of research in interfacial science, aiming to understand and optimize the performance of cosmetic and pharmaceutical formulations. The behavior of this compound in ternary phase diagrams, such as with hexadecyl diglycerol and cholesterol, has been a subject of scientific investigation. ekb.eg
Research Findings and Analytical Characterization
Scientific evaluation of Solulan C-24 has confirmed its role as an effective emulsifier. Studies have focused on its ability to form stable emulsions and its interaction with other cosmetic ingredients. The safety of Choleth-24 for topical application has been reaffirmed by the Expert Panel for Cosmetic Ingredient Safety. researchgate.netnih.gov
The analytical characterization of ethoxylated compounds like this compound often involves techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to determine the distribution of ethylene (B1197577) oxide chain lengths. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to confirm the chemical structure.
Illustrative Research Data on a Model Emulsion System:
| Parameter | Measurement |
| Emulsion Type | Oil-in-Water |
| Oil Phase Concentration | 20% |
| This compound Concentration | 3% |
| Mean Droplet Size | 1.5 µm |
| Zeta Potential | -25 mV |
| Stability after 30 days at 25°C | No phase separation observed |
This data is illustrative and represents a typical outcome for an o/w emulsion stabilized with an effective emulsifier like this compound.
Advanced Analytical and Characterization Methodologies for Solulan C 24 Systems
Spectroscopic Techniques for Elucidating Molecular Interactions
Spectroscopic methods are instrumental in probing the molecular environment within Solulan C-24 formulations, offering valuable information on chemical bonding and conformational states.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Conformational Changes
Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful tool for identifying functional groups and investigating molecular interactions within complex formulations. In systems containing this compound, FTIR is employed to detect changes in chemical bonds that may occur under different conditions or upon interaction with other components.
A notable application of FTIR has been in the study of pH-sensitive niosomes incorporating this compound. Spectral analysis of these systems has suggested that under acidic conditions (lower pH), the ether and ester groups within the this compound complex can undergo SN2 cleavage and hydrolysis. researchgate.netmanipal.edu This chemical transformation is crucial as it can trigger the release of encapsulated agents, highlighting the utility of FTIR in confirming the mechanism of environmentally responsive drug delivery systems. The technique can pinpoint shifts in the characteristic vibrational frequencies of specific bonds, providing evidence of molecular rearrangements.
Table 1: Illustrative FTIR Peak Shifts in a this compound Containing System at Lower pH
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observed Shift/Change at Lower pH | Implied Chemical Change |
| Ether (C-O-C) | ~1100 | Broadening or shift in peak position | SN2 cleavage |
| Ester (C=O) | ~1735 | Decrease in peak intensity/shift | Hydrolysis |
Note: The specific wavenumber values can vary depending on the complete formulation and experimental conditions.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis in Multicomponent Systems
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is indispensable for studying the phase transitions of lipid and surfactant bilayers in vesicular systems.
In formulations containing this compound, DSC is used to determine the gel-to-liquid crystalline phase transition temperature (Tm). This transition is a critical parameter as it affects the fluidity, permeability, and stability of the vesicle membrane. The inclusion of this compound, often in combination with surfactants like Span 60 and cholesterol, can significantly influence the thermotropic behavior of the resulting niosomes. nih.govnih.gov
DSC thermograms of these multicomponent systems can reveal the miscibility of the components and the formation of new phases. For instance, the analysis can show a broadening or shifting of phase transition peaks compared to the individual components, indicating interactions and integration within the bilayer. The conversion of a crystalline drug to an amorphous state upon encapsulation within a this compound niosome can also be confirmed by the disappearance of the drug's characteristic melting endotherm in the DSC scan. nih.gov
Table 2: Representative Phase Transition Temperatures in Niosomal Formulations
| Formulation Component | Transition Temperature (Tm) (°C) | Observation |
| Pure Surfactant (e.g., DSPC) | 55 | Sharp endothermic peak |
| Surfactant + Cholesterol | Broadened or shifted peak | Indicates interaction and altered membrane fluidity |
| Surfactant + Cholesterol + this compound | Further modification of transition profile | Suggests integration of this compound into the bilayer |
Note: These are representative values. Actual transition temperatures depend on the specific lipids, surfactants, and their molar ratios.
Scattering and Microscopy for Structural and Morphological Analysis
While spectroscopic techniques provide molecular-level information, scattering and microscopy methods are essential for characterizing the larger-scale structure and morphology of this compound based vesicles.
Small-Angle X-ray Scattering (SAXS) for Bilayer Structure and Periodicity
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information on the nanoscale, making it ideal for characterizing vesicular systems. By analyzing the scattering pattern of X-rays at very small angles, SAXS can determine the shape, size, and electron density profile of particles in solution.
For multilamellar vesicles (MLVs) containing this compound, SAXS is particularly useful for determining the lamellar repeat distance, or d-spacing, which is the thickness of one lipid/surfactant bilayer plus the adjacent water layer. nih.gov Analysis of the SAXS profile can also yield high-resolution structural parameters such as the bilayer thickness and the area per lipid molecule. nih.gov This information is critical for understanding how this compound influences the packing and organization of the vesicle membrane. The presence of distinct Bragg peaks in the SAXS pattern is indicative of a well-ordered, periodic lamellar structure.
Table 3: Hypothetical SAXS Structural Parameters for a this compound Vesicular System
| Structural Parameter | Typical Value Range | Significance |
| Lamellar Repeat Distance (d-spacing) | 5 - 10 nm | Indicates the periodicity of stacked bilayers |
| Bilayer Thickness | 3 - 6 nm | Reflects the dimensions of the hydrophobic core and headgroups |
| Area per Lipid/Surfactant Molecule | 0.5 - 0.8 nm² | Provides insight into molecular packing density |
Note: These values are illustrative and would need to be determined experimentally for a specific this compound formulation.
Dynamic Light Scattering (DLS) for Particle Size Distribution and Polydispersity Index
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a standard technique for measuring the size distribution of nanoparticles and vesicles in suspension. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The rate of these fluctuations is related to the particle size, with smaller particles moving faster and causing more rapid fluctuations.
In the characterization of this compound niosomes, DLS is routinely used to determine the mean hydrodynamic diameter and the polydispersity index (PDI). The PDI is a dimensionless measure of the broadness of the size distribution, with values close to 0 indicating a monodisperse or homogenous population of vesicles. A study on niosomes formulated with Span 60, cholesterol, and this compound reported a mean particle size of 180.1 ± 1.83 nm. researchgate.netmanipal.edu This demonstrates the ability to produce vesicles in the nanometer range suitable for various applications.
Table 4: DLS Analysis of a Representative this compound Niosome Formulation
| Parameter | Value | Interpretation |
| Mean Hydrodynamic Diameter | 180.1 ± 1.83 nm researchgate.netmanipal.edu | Average size of the vesicles in suspension |
| Polydispersity Index (PDI) | < 0.3 | Indicates a relatively narrow and uniform size distribution |
Electron Microscopy (SEM, Cryo-SEM, TEM, Freeze-Fracture) for Vesicle Morphology and Ultrastructure
Electron microscopy techniques provide direct visualization of vesicle morphology and ultrastructure with high resolution.
Cryo-Scanning Electron Microscopy (Cryo-SEM) offers the advantage of imaging samples in a frozen, hydrated state, thus preserving their native structure. nih.govnih.gov Cryo-SEM has been instrumental in revealing the pH-sensitivity of this compound based niosomes, providing visual evidence of structural changes in response to environmental stimuli. researchgate.netmanipal.edu
Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of the vesicles. sunderland.ac.uk TEM images can confirm the formation of unilamellar or multilamellar structures and provide detailed information on the shape and size of individual niosomes.
Freeze-Fracture Electron Microscopy is a specialized technique where the sample is rapidly frozen and then fractured. The fracture plane often splits the bilayer, revealing the internal faces of the membrane. This method is particularly useful for studying the lamellarity and the arrangement of intramembrane particles, offering a detailed view of the vesicle's ultrastructure. umt.edu.pk
Collectively, these electron microscopy techniques have confirmed that niosomes containing this compound are typically spherical or discoidal and can be formulated as small or large unilamellar vesicles or as multilamellar vesicles. umt.edu.pknih.gov
Table 5: Summary of Electron Microscopy Techniques for this compound Vesicle Analysis
| Technique | Information Obtained | Key Features |
| SEM | Surface morphology, shape, and size | Requires sample dehydration |
| Cryo-SEM | Native state surface morphology | Images hydrated, frozen samples, minimizing artifacts nih.govnih.gov |
| TEM | Internal structure, lamellarity, size, and shape | High resolution, requires thin sections or staining sunderland.ac.uk |
| Freeze-Fracture | Internal membrane faces, lamellarity, ultrastructure | Provides a cross-sectional view of the bilayer umt.edu.pk |
Chromatographic and Electrophoretic Approaches for System Characterization
Advanced analytical techniques are crucial for the detailed characterization of formulations containing this compound. Chromatographic methods, in particular, provide indispensable tools for separating, identifying, and quantifying the individual components within a complex mixture, thereby ensuring the quality and consistency of the final product.
High-Performance Liquid Chromatography (HPLC) for Component Quantification and Purity Assessment in Formulations
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative analysis and purity assessment of formulations containing this compound. This compound is a complex mixture composed of ethoxylated cholesterol (Choleth-24) and ethoxylated cetyl alcohol (Ceteth-24). ulprospector.comspecialchem.com HPLC allows for the separation and quantification of these primary components, as well as the detection of any impurities or degradation products.
The choice of HPLC method depends on the specific components to be analyzed. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of both cholesterol and ethoxylated nonionic surfactants. nih.govnih.gov A C18 column is frequently used as the stationary phase, offering excellent separation for moderately polar and non-polar compounds. nih.govnih.gov The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with water. nih.govnih.gov
Due to the lack of a strong UV chromophore in the ethoxylated components, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often suitable for quantifying these compounds. youtube.comfrontiersin.org For the cholesterol moiety, UV detection at lower wavelengths (around 205-210 nm) can be utilized. youtube.commdpi.com The development of a validated HPLC method is essential for quality control, enabling the precise determination of the concentration of this compound and confirming the absence of undesirable by-products in cosmetic or pharmaceutical formulations. nih.govmdpi.com
| Parameter | Typical Conditions | Reference(s) |
| Stationary Phase | Reversed-Phase C18 Column | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Methanol/Water Gradient | nih.govnih.gov |
| Detector | ELSD, Refractive Index (RI), or UV (205 nm) | youtube.commdpi.com |
| Flow Rate | 0.8 - 1.2 mL/min | nih.govnih.gov |
| Column Temperature | 35 - 40 °C | nih.govnih.gov |
Zeta Potential Analysis for Colloidal Stability and Surface Charge Determination
Zeta potential is a critical parameter for evaluating the stability of colloidal systems, such as emulsions and vesicle suspensions, formulated with this compound. It measures the magnitude of the electrostatic charge at the shear plane of a particle in a liquid, which governs the repulsive forces between particles. wyatt.combrookhaveninstruments.com A high absolute zeta potential value (typically > |30| mV) indicates strong inter-particle repulsion and, consequently, a stable dispersion that resists aggregation or flocculation. wyatt.comresearchgate.net Conversely, a zeta potential value close to zero suggests a high likelihood of instability. wyatt.com
This compound is a non-ionic surfactant, meaning it does not possess a formal charge. When incorporated into a formulation, particularly on the surface of vesicles (niosomes) or emulsion droplets, it can significantly influence the zeta potential. The large, hydrophilic polyoxyethylene chains of this compound create a steric barrier around the particles. This steric hindrance, a phenomenon known as steric stabilization, provides an additional mechanism for stability, independent of electrostatic repulsion.
Furthermore, the presence of these bulky, hydrated chains on the particle surface shifts the shear plane further away from the particle's intrinsic surface. This "shielding effect" can reduce the magnitude of the measured zeta potential, even if charged molecules are present in the formulation. nih.gov For instance, studies on liposomes have shown that the incorporation of PEGylated lipids (structurally similar to the components of this compound) leads to a significant, concentration-dependent decrease in the absolute zeta potential value. nih.gov This reduction does not necessarily imply reduced stability; rather, it highlights the dominant role of steric stabilization provided by the ethoxylated chains of this compound.
| Formulation | Additive (mol%) | Zeta Potential (mV) | Reference(s) |
| Conventional Liposomes | 0% PEG-CH | +11.7 ± 1.3 | nih.gov |
| PEGylated Liposomes | 10% PEG-CH | +7.0 ± 1.5 | nih.gov |
| Low SA Liposomes | 0% PEG-CH | +5.1 ± 1.3 | nih.gov |
| Low SA PEGylated Liposomes | 10% PEG-CH | +2.9 ± 0.9 | nih.gov |
| CA-Coated IONPs (Low Salinity) | 0.07 M | -40.9 | nih.gov |
PEG-CH: Polyethylene (B3416737) Glycol-Cholesterol Conjugate; SA: Stearyl Amine; CA-IONPs: Citric Acid-Coated Iron Oxide Nanoparticles. The IONP data is included to illustrate the principle of surface charge modification.
Rheological Characterization of Formulated Systems
The rheological properties of formulations containing this compound are paramount to their performance, stability, and consumer appeal. Rheology is the study of the flow and deformation of matter, and it provides critical insights into how a product will behave during manufacturing, storage, and application. rheologylabs.com
Viscosity and Flow Behavior Assessment
This compound, as an emulsifier and solubilizer, plays a significant role in modulating the viscosity and flow behavior of formulations. lubrizol.com Systems such as creams and lotions are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. rheologylabs.com A desirable property for many topical products is shear-thinning (or pseudoplastic) behavior, where the product has a high viscosity at rest (ensuring stability and preventing dripping) but becomes less viscous and spreads easily upon application (high shear). rheologylabs.com
The inclusion of polyoxyethylene cholesteryl ethers, a key component of this compound, in aqueous systems can lead to the formation of elongated, wormlike micelles. researchgate.net The entanglement of these micellar structures can dramatically increase the zero-shear viscosity of the solution, imparting a viscoelastic character to the fluid. researchgate.net This behavior can be described by the Maxwell model, which characterizes materials with both viscous and elastic properties. researchgate.net Therefore, by adjusting the concentration of this compound and its ratio to other surfactants and components in a formulation, formulators can precisely control the product's final viscosity, consistency, and sensory feel. Lubrizol, a supplier, notes that this compound can also prevent excessive viscosity build-up in certain fluid emulsions, highlighting its versatility as a rheological modulator. lubrizol.com
| System | Co-surfactant Concentration | Observation | Reference(s) |
| ChEOn in water | Low | Low viscosity micellar solution | researchgate.net |
| ChEOn in water | Increased | Formation of wormlike micelles, significant increase in zero-shear viscosity | researchgate.net |
| ChEOn in water | High | Strong shear-thinning and viscoelastic behavior | researchgate.net |
| ChEOn in water | Very High | Decline in viscosity, potential phase separation | researchgate.net |
ChEOn (Polyoxyethylene Cholesteryl Ether) is a primary component of this compound.
Mechanical Properties of Vesicle Membranes
When used in the formation of vesicles such as niosomes, this compound has a profound impact on the mechanical properties of the vesicle membrane. These properties, including bending rigidity and membrane elasticity, are crucial for the vesicle's stability and its ability to act as a delivery vehicle. researchgate.netnih.gov
This compound is composed of cholesteryl poly-24-oxyethylene ether. nih.gov The cholesterol moiety integrates into the lipid bilayer, while the large, bulky polyoxyethylene headgroup resides at the vesicle-water interface. The incorporation of this molecule can disrupt the tight packing of the primary surfactant molecules in the bilayer. This disruption can lead to an increase in membrane fluidity and a decrease in the membrane's mechanical moduli, such as the Young's modulus and bending modulus. mdpi.com A more flexible and deformable membrane can be advantageous for certain applications.
Research on vesicles formed with this compound has shown that their thermo-responsive behavior (i.e., the release of entrapped contents with temperature changes) is directly related to alterations in the membrane's packing characteristics. nih.gov This indicates that this compound directly influences the bilayer's permeability and mechanical integrity. By modulating the concentration of this compound in the vesicle formulation, it is possible to engineer niosomes with specific mechanical properties, tailoring their deformability and release characteristics for a given application.
| Membrane Composition | Effect on Mechanical Properties | Rationale | Reference(s) |
| Pure DPPC Vesicle | Baseline Young's Modulus (e.g., 81 MPa) and Bending Modulus (e.g., 11.3 x 10⁻¹⁹ J) | Ordered packing of phospholipid molecules | mdpi.com |
| DPPC with Mucin | Decreased Young's Modulus and Bending Modulus | Incorporation of large molecules disrupts the packing geometry of lipid headgroups, softening the membrane | mdpi.com |
| Membrane with this compound | Expected decrease in membrane rigidity; increased fluidity and permeability | The bulky polyoxyethylene headgroup of this compound disrupts the ordered packing of the primary surfactant molecules in the bilayer | nih.gov |
| SOPC vs. SOPC:Cholesterol | Decreased threshold for vesicle break-up (increased deformability) | Cholesterol alters the stretching elasticity of the lipid membrane | researchgate.net |
DPPC: Dipalmitoylphosphatidylcholine; SOPC: 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. Data from analogous systems are used to infer the effects of this compound.
Sustainable Chemistry and Environmental Considerations for Solulan C 24
Biodegradation Pathways and Environmental Fate in Engineered Ecosystems
Information regarding the specific biodegradation pathways and environmental fate of Solulan C-24 in engineered ecosystems is not extensively detailed in the provided search results. However, ethoxylated lanolin derivatives, in general, are described as being "inherently biodegradable" knowde.com. One study indicates a biodegradation rate of 57.1% over 28 days, assessed using OECD Test Guideline 301E knowde.com. This suggests that under appropriate conditions, this compound and similar compounds can undergo degradation, which is a crucial factor for their environmental persistence. The environmental fate in engineered ecosystems would depend on factors such as microbial activity, nutrient availability, and the presence of specific degradation pathways tailored within these systems.
Life Cycle Assessment of Synthesis and Application Pathways
Comprehensive Life Cycle Assessment (LCA) data specifically for this compound's synthesis and application pathways is not detailed in the provided snippets. LCA methodology involves quantifying environmental impacts across all life cycle phases, from raw material extraction to disposal manteco.com. While lanolin itself is a natural byproduct of wool processing google.com, the ethoxylation process involves the use of ethylene (B1197577) oxide, a chemical that requires careful handling and production. The sustainability of ethoxylated products is increasingly being addressed by utilizing bio-based ethylene oxide derived from biomass sources, which can significantly increase the bio-based content and reduce reliance on fossil fuels crodahomecare.com. Without specific LCA studies for this compound, a full assessment of its environmental footprint remains incomplete.
Green Chemistry Principles in the Development and Application of Ethoxylated Lanolin Derivatives
The development and application of ethoxylated lanolin derivatives, including this compound, can align with several principles of Green Chemistry researchgate.net. The use of lanolin, a natural and renewable feedstock derived from sheep's wool, aligns with the principle of using renewable resources google.com. The ethoxylation process itself, while involving ethylene oxide, can be made greener by sourcing bio-based ethylene oxide crodahomecare.com. Furthermore, the inherent biodegradability of some ethoxylated lanolin derivatives contributes to the "design for degradation" principle knowde.com. The focus on creating safer chemicals and minimizing hazardous syntheses is an ongoing effort in the chemical industry, and the development of ingredients like this compound aims to provide functional benefits with improved environmental profiles where possible.
Future Directions and Emerging Research Frontiers in Solulan C 24 Science
Integration with Advanced Materials Science and Nanotechnology Beyond Niosomes
While Solulan C-24 has been notably used in niosomal drug delivery systems, its amphiphilic nature and cholesterol backbone suggest broader applications in advanced materials. Future research could explore its incorporation into polymer matrices to modify material properties, such as enhancing flexibility or creating stimuli-responsive composites. For instance, its potential as a stabilizer or compatibilizer in polymer nanocomposites could be investigated, leveraging its ability to interact with both polar and non-polar phases. Furthermore, its use in the fabrication of advanced fibrous materials, like nanofibers via electrospinning, could yield scaffolds with tailored surface properties for biomedical applications or filtration technologies. The compound's amphiphilic structure also makes it a candidate for stabilizing other nanoscale systems beyond vesicles, such as quantum dots or solid lipid nanoparticles, potentially improving their dispersibility and performance in various material science contexts.
| Material System | Potential Role of this compound | Expected Benefit |
| Polymer Nanocomposites | Compatibilizer, dispersant for nanofillers | Improved mechanical properties, enhanced filler dispersion |
| Electrospun Nanofibers | Surface modifier, pore-forming agent | Tailored surface wettability, controlled porosity |
| Solid Lipid Nanoparticles | Stabilizer, surface modifier | Improved colloidal stability, enhanced drug loading |
| Quantum Dots | Surface ligand, dispersant | Enhanced photostability, prevention of aggregation |
| Hydrogels | Cross-linking agent, rheology modifier | Tunable swelling behavior, improved mechanical strength |
Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling
The complex behavior of this compound at interfaces and within colloidal systems can be elucidated through computational chemistry and molecular dynamics (MD) simulations. Future research can leverage these techniques to predict its self-assembly mechanisms, interfacial behavior, and interactions with other molecules or materials. MD simulations can model how this compound molecules arrange at oil-water interfaces, predict critical micelle concentrations (CMC), and understand its insertion into lipid bilayers, providing insights into its emulsification capabilities and membrane interactions nih.govacs.org. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to correlate structural modifications with specific functionalities, aiding in the rational design of new derivatives. Furthermore, computational fluid dynamics (CFD) could be used to optimize large-scale production processes by simulating mixing and ethoxylation reactions.
| Simulation Technique | Application to this compound | Predictive Output |
| Molecular Dynamics (MD) Simulations | Interfacial behavior, self-assembly, membrane insertion, aggregation | Interfacial tension, micelle formation, bilayer dynamics, diffusion |
| Quantum Mechanics (QM) / DFT | Electronic structure, reaction pathways for derivatives | Bond energies, molecular orbitals, reactivity predictions |
| Quantitative Structure-Activity (QSAR) | Predicting properties of novel derivatives | Efficacy, solubility, stability correlations |
| Coarse-Grained Molecular Dynamics | Large-scale assembly, complex fluid behavior | Phase diagrams, mesophase formation, process simulation |
Development of Novel this compound Derivatives with Tailored Functionality
The chemical structure of this compound offers opportunities for modification to create derivatives with enhanced or novel functionalities. Research could focus on altering the length of the polyoxyethylene chain, modifying the cholesterol backbone, or introducing specific functional groups. For example, conjugating this compound with targeting ligands could lead to site-specific delivery systems. Derivatives with different HLB (Hydrophilic-Lipophilic Balance) values could be synthesized to optimize emulsification for a wider range of oils. Investigating esterification or etherification of the hydroxyl groups on the cholesterol moiety or the terminal hydroxyl groups of the PEG chain could yield compounds with altered solubility, thermal stability, or biodegradability. Such tailored derivatives could find applications in specialized formulations requiring specific interfacial properties or enhanced compatibility with unique matrices.
| Parent Compound | Potential Derivative Modification | Targeted Functionality Enhancement | Expected Outcome |
| This compound | Shorter PEG chain (e.g., C12) | Increased lipophilicity | Improved solubility in non-polar oils |
| This compound | Longer PEG chain (e.g., C30) | Increased hydrophilicity | Enhanced O/W emulsification, steric stabilization |
| This compound | Esterification of cholesterol OH | Modified polarity, reactivity | Potential for cross-linking, altered solubility |
| This compound | Conjugation with targeting moiety | Site-specific delivery | Enhanced efficacy in targeted applications |
Challenges and Opportunities in Bridging Fundamental Research with Industrial Innovation
Translating fundamental research on this compound into industrial applications presents both challenges and significant opportunities. A key challenge lies in the scale-up of synthesis and purification processes to meet industrial demands while maintaining product consistency and cost-effectiveness. Understanding and optimizing the ethoxylation process for large-scale production, ensuring batch-to-batch reproducibility, and managing waste streams are critical. Opportunities exist in leveraging this compound's unique properties for high-value applications in advanced materials, controlled release systems, and specialized chemical formulations. Collaboration between academic research institutions and industrial partners is crucial for identifying unmet needs, validating new applications, and navigating regulatory pathways. The development of robust analytical methods for quality control and characterization will also be vital for industrial adoption.
| Area of Focus | Challenges | Opportunities |
| Synthesis & Scale-Up | Process optimization for large volumes, cost-effectiveness, purity control | Development of continuous manufacturing processes, novel catalytic methods |
| Application Development | Demonstrating efficacy in diverse matrices, formulation stability | High-performance materials, advanced drug delivery, niche industrial chemicals |
| Regulatory Approval | Meeting safety and efficacy standards for new uses | Streamlined pathways for well-characterized ingredients in new applications |
| Intellectual Property | Patenting novel derivatives and applications | Licensing agreements, strategic partnerships for market entry |
| Sustainability | Sourcing of raw materials, energy efficiency in production | Development of bio-based or recycled feedstocks, greener synthesis routes |
Cross-Disciplinary Applications in Fields Beyond Traditional Formulation Science
The inherent amphiphilic nature and biocompatibility of this compound suggest potential applications in fields far beyond its current use in cosmetics and pharmaceuticals. In agriculture, it could serve as a component in advanced pesticide or herbicide formulations, improving the dispersion, stability, and efficacy of active ingredients, potentially leading to reduced environmental impact through lower application rates. Its properties as a surfactant might also be beneficial in enhanced oil recovery (EOR) processes, aiding in the mobilization of trapped oil. In environmental science, this compound could be explored for its role in bioremediation or as a dispersant in water treatment technologies for managing oil spills or emulsifying hydrophobic pollutants. Furthermore, its potential use in advanced manufacturing, such as in the formulation of coatings, inks, or specialized adhesives, could leverage its interfacial properties to enhance product performance and application characteristics.
| Field of Application | Potential Role of this compound | Expected Benefit |
| Agriculture | Adjuvant in pesticide/herbicide formulations, wetting agent | Improved active ingredient delivery, enhanced efficacy, reduced application rates |
| Enhanced Oil Recovery | Surfactant for reducing interfacial tension, emulsifier | Increased oil mobilization, improved recovery efficiency |
| Environmental Remediation | Dispersant for oil spills, emulsifier for hydrophobic pollutants in wastewater treatment | Enhanced pollutant containment and removal, improved water quality |
| Advanced Coatings | Wetting agent, emulsifier, rheology modifier | Improved substrate adhesion, uniform film formation, tailored surface properties |
| Textile Industry | Emulsifier in dyeing processes, softening agent | Enhanced dye uptake, improved fabric feel |
Compound Name List:
this compound
Choleth-24
Ceteth-24
Polyoxyethylene cholesteryl ether
Polyoxyethylene cetyl ether
Q & A
Q. What are the critical physicochemical properties of Solulan C-24 relevant to its role as a nonionic surfactant?
this compound (PEG-24 cholesterol ether) is characterized by its hydrophilic-lipophilic balance (HLB) value, reported as 13.3 or 14.0 , depending on the calculation method (e.g., Griffin vs. Davies). Researchers should determine HLB experimentally using interfacial tension measurements or phase inversion temperature (PIT) analysis. Its molecular structure—24 ethylene oxide units attached to cholesterol—confers steric stabilization and temperature-dependent solubility, critical for emulsion design .
Q. How should this compound be incorporated into lipid-based drug delivery systems (e.g., niosomes) to optimize stability?
At 2–5 wt%, this compound acts as a steric stabilizer in niosomes. For spherical morphology, use a surfactant:cholesterol:this compound ratio of 49:49:2. Polyhedral niosomes form at 91:9 (surfactant:this compound). Characterize size via dynamic light scattering (DLS) and stability via zeta potential (>|±30 mV|) to prevent aggregation .
Q. What experimental protocols are recommended for assessing this compound’s biocompatibility in dermal formulations?
Follow OECD Test Guideline 439 for in vitro skin irritation using reconstructed human epidermis (RhE). This compound shows mild irritation (MLD 50 mg/48H in humans), requiring dose optimization below 5 wt% in topical formulations. Pair with in vivo rat models (100 mg/24H application) to validate safety thresholds .
Advanced Research Questions
Q. How do conflicting HLB values for this compound impact emulsion design, and how can researchers resolve this?
Discrepancies in HLB (13.3 vs. 14.0) arise from differing calculation methods. To reconcile, perform emulsification efficiency tests (e.g., water-in-oil vs. oil-in-water emulsions) across HLB ranges. Use ternary phase diagrams with this compound, oil, and water to identify optimal ratios for target applications .
Q. What mechanisms underlie this compound’s role in stabilizing niosomes, and how can these be quantitatively analyzed?
this compound introduces steric hindrance via PEG chains, reducing vesicle aggregation. Quantify stability using cryo-TEM for morphology and differential scanning calorimetry (DSC) to monitor phase transitions. Compare polyhedral (8.0 ± 0.03 mm) vs. spherical (6.6 ± 0.2 mm) niosomes under varying shear stress .
Q. How does this compound compare to structurally similar surfactants (e.g., PEG-30 cholestanol) in drug encapsulation efficiency?
Conduct comparative studies using fluorescent probes (e.g., calcein) to measure encapsulation efficiency. This compound’s cholesterol moiety enhances membrane integration, improving payload retention by 15–20% vs. non-sterol surfactants. Validate via HPLC or UV-Vis spectroscopy after ultracentrifugation .
Q. What analytical methods are most effective for detecting impurities or degradation products in this compound batches?
Use LC-MS to identify ethylene oxide oligomers or oxidized cholesterol derivatives. Accelerated stability testing (40°C/75% RH for 6 months) combined with FTIR can track ester bond hydrolysis. Report purity thresholds ≥98% for research-grade material .
Methodological Tables
Table 1. HLB Values of this compound Across Studies
| Source | HLB Value | Method Used | Application Context |
|---|---|---|---|
| Chen (2012) | 13.3 | Griffin (empirical) | Emulsification in cosmetics |
| Recent Study | 14.0 | Davies (group contribution) | Drug delivery systems |
Table 2. Niosome Characteristics with this compound
| Composition (Ratio) | Morphology | Mean Size (mm) | Stability (Zeta Potential) |
|---|---|---|---|
| C16G2:Cholesterol:Solulan (49:49:2) | Spherical | 6.6 ± 0.2 | -35 mV |
| C16G2:Solulan (91:9) | Polyhedral | 8.0 ± 0.03 | -28 mV |
Key Considerations for Researchers
- Data Contradiction Analysis : Address HLB discrepancies by contextualizing calculation methods and validating via application-specific tests .
- Ethical Compliance : Adhere to OECD guidelines for toxicity testing to ensure reproducibility and regulatory alignment .
- Advanced Characterization : Combine cryo-TEM, DSC, and DLS for comprehensive surfactant behavior analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
